Pelanserin

Beschreibung

Overview of Pelanserin's Role in Preclinical Pharmaceutical Research

In preclinical research, this compound is primarily recognized for its activity as an antagonist at specific receptor sites. It functions as an antagonist of both the serotonin (B10506) 5-HT2 receptor and the alpha 1-adrenoceptor ncats.io. This dual antagonism has positioned this compound as a tool for investigating the roles of these receptors in various physiological processes. Preclinical studies involving this compound have explored its effects in different animal models, contributing to the understanding of its potential pharmacological profile ncats.ioncats.ioresearchgate.net. Research has also examined the physicochemical properties of this compound, such as its classification as a weakly basic experimental drug with a short half-life, which has implications for the development of formulations aimed at modulating its release researchgate.netcapes.gov.br.

Historical Trajectory of this compound Investigation within Receptor Pharmacology

The investigation of this compound within receptor pharmacology is linked to the broader study of serotonin and adrenergic receptors. This compound acts as an antagonist of the 5-HT2 receptor, a subtype of the serotonin receptor family ontosight.aincats.io. Serotonin receptors are G protein-coupled receptors (GPCRs) that mediate the effects of serotonin and are involved in a wide range of functions bmbreports.org. The 5-HT2A receptor, specifically, is known to be involved in processes such as mood regulation, perception, and cognition ontosight.ai. This compound's activity at alpha-adrenergic receptors, particularly as an alpha 1-adrenoceptor blocker and exhibiting some alpha 2 receptor stimulating activity, also places it within the historical context of research into adrenergic signaling ncats.iowikipedia.org. Alpha-adrenergic receptors mediate the actions of epinephrine (B1671497) and norepinephrine (B1679862) and are involved in various physiological responses, including vasoconstriction ncats.iowikipedia.orguniprot.org. The study of compounds like this compound has contributed to the pharmacological characterization of these receptor systems ncats.iokarger.comnih.govgoogle.co.in.

Contemporary Academic Inquiry Surrounding this compound

Contemporary academic inquiry involving this compound continues to explore its interactions with serotonin and adrenergic receptors and its potential as a research tool. Studies have utilized this compound to investigate the mechanisms underlying receptor-mediated responses in various tissues. For instance, in vitro studies using this compound have demonstrated that serotonin-induced contractions in the rat uterus, following estradiol (B170435) administration, are mediated by interaction with S2-receptors, as this compound non-competitively inhibited this contractile response nih.gov. Research has also examined the binding affinity of compounds, including antagonists like this compound, to serotonin receptors to characterize their pharmacological profiles karger.comnih.govacnp.org. Furthermore, investigations into the formulation of this compound, such as studies on sustained release profiles from matrix tablets, highlight ongoing efforts to understand and potentially optimize its delivery characteristics for research purposes researchgate.netcapes.gov.brredalyc.orgmdpi.com. The synthesis of quinazoline-2,4(1H,3H)-dione structures, the core framework of compounds like this compound, remains an area of chemical research researchgate.netnih.gov.

Detailed research findings related to this compound's receptor interactions are summarized in the table below:

| Receptor Type | This compound Activity | Notes | Source |

| Serotonin 5-HT2 | Antagonist | Blocks activity. | ontosight.aincats.io |

| Alpha 1-adrenoceptor | Antagonist | Blocks activity, inhibits vasoconstriction in vitro. | ncats.iogoogle.co.in |

| Alpha 2-adrenoceptor | Stimulating activity | Observed in some experiments. | ncats.io |

| Serotonin 5-HT1A | No blocking effect | Did not block effects of 5-HT1A agonists on dorsal raphe neurons. | nih.gov |

Further research has investigated the influence of formulation components on the release of this compound hydrochloride from matrix tablets. For example, studies have shown that the presence of citric acid and hydroxypropyl methylcellulose (B11928114) (HPMC) can affect the dissolution profile of this compound, a weakly basic drug researchgate.netcapes.gov.brredalyc.org. The dissolution mechanism has been described as involving coupled diffusion/relaxation, with a trend favoring the diffusion mechanism with increasing citric acid concentrations researchgate.net. Higher proportions of HPMC generally lead to slower dissolution rates researchgate.net.

| Formulation Component | Effect on this compound Release | Notes | Source |

| Citric Acid | Increases kinetic constants | Favors diffusion mechanism with increasing concentration. | researchgate.net |

| HPMC | Slower dissolution rates | Higher proportions lead to slower release. | researchgate.net |

| Lactose (B1674315) | Favors diffusion mechanism | Linear trend favoring diffusion with increasing concentration. | capes.gov.br |

These findings underscore the ongoing academic interest in characterizing the pharmacological actions and physicochemical behavior of this compound within the context of preclinical investigation and receptor pharmacology.

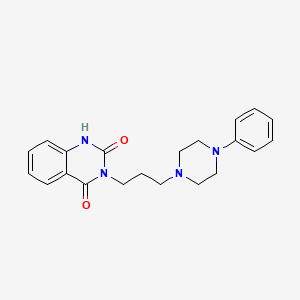

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKPLSFHHBBLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42877-18-9 (mono-hydrochloride) | |

| Record name | Pelanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60176578 | |

| Record name | Pelanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-51-7 | |

| Record name | Pelanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SNR96E409 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Pelanserin

Receptor Target Profiling

Pelanserin exhibits affinity for and antagonistic activity at several key receptor subtypes. wikipedia.orgnih.govncats.iomedkoo.comnih.gov

Serotonin (B10506) Receptor Subtype Antagonism (5-HT2A, 5-HT2C)

This compound is recognized as a potent antagonist of serotonin 5-HT2 receptors, including the 5-HT2A and 5-HT2C subtypes. wikipedia.orgncats.ionih.govncats.iogoogle.comwikipedia.orgwikipedia.org This antagonism of 5-HT2A receptors is a shared property with several atypical antipsychotic drugs and other agents used in treating various psychiatric and neurological conditions. google.comwikipedia.org

Alpha-1 Adrenergic Receptor Subtype Antagonism

In addition to its effects on serotonin receptors, this compound also demonstrates blocking properties at alpha-1 adrenoceptors. wikipedia.orgnih.govncats.iomedkoo.comnih.gov Studies have investigated its antagonism of alpha-1 adrenoceptor-mediated vasoconstriction in arterial tissues. nih.gov

Quantitative Analysis of Receptor Binding Affinity and Selectivity

Quantitative studies provide insight into the strength and selectivity of this compound's binding to its target receptors. Receptor binding affinity is commonly expressed as the dissociation constant (Ki) or the inhibition constant (pKi), where lower Ki values indicate higher binding affinity. nih.govscielo.brresearchgate.net

A comparative perspective can be drawn from studies on Ketanserin (B1673593), a related compound also possessing quinazoline-2,4-dione scaffold and acting as a 5-HT2A and alpha-1 adrenergic antagonist. nih.govwikipedia.orgwikipedia.org Ketanserin exhibits Ki values in the nanomolar range for 5-HT2 and alpha-1 adrenergic receptors. wikipedia.orgnih.gov Given the structural similarities and shared antagonistic profile, this compound is expected to exhibit comparable high affinities for its primary targets.

Table 1: Reported Binding Affinities (Illustrative based on available data and related compounds)

| Receptor Target | Affinity Measure | Value | Notes | Source Type |

| Alpha-1 Adrenoceptor | pA2 | 7.67-8.11 | Against methoxamine (B1676408) in rat arteries | Research (in vitro) nih.gov |

| 5-HT2A Receptor | Ki (nM) | Low nM range (Expected) | Based on classification as potent antagonist wikipedia.orgncats.ionih.govresearchgate.net | Literature Review/Classification |

| 5-HT2C Receptor | Ki (nM) | Low nM range (Expected) | Based on classification as potent antagonist ncats.iowikipedia.org | Literature Review/Classification |

| Histamine (B1213489) H1 Receptor | Binding Affinity | Not detectable | High-affinity binding not observed researchgate.net | Research (in vitro) researchgate.net |

| Other receptors (S1, Dopaminergic, Alpha2/Beta-adrenergic, Cholinergic, Muscarinic, GABA, Opiate) | Interference | Unlikely | Interference with binding considered unlikely researchgate.net | Research (in vitro) researchgate.net |

Intracellular Signaling Cascades and Effector Pathways

As an antagonist of GPCRs, this compound influences intracellular signaling cascades typically coupled to these receptors. wikipedia.orgncats.ioiiab.meuni.lugenome.jpkegg.jpgenome.jpgoogle.com.pg

G-Protein Coupled Receptor (GPCR) Transduction Mechanisms

Serotonin 5-HT2 receptors, including 5-HT2A and 5-HT2C, are primarily coupled to the Gαq signal transduction pathway. wikidoc.org Upon activation by an agonist, Gαq subunits dissociate and initiate downstream effector pathways. wikidoc.org Alpha-1 adrenergic receptors are also known to couple to Gq proteins. This compound, by acting as an antagonist at these receptors, blocks the binding of endogenous agonists (such as serotonin and norepinephrine) and thus prevents the activation of these Gq-mediated signaling cascades. wikipedia.orgnih.govncats.iomedkoo.comnih.gov This blockade disrupts the normal signal transduction process initiated by agonist binding to these GPCRs. wikidoc.org

Phospholipase C (PLC) Activation and Phosphoinositide Hydrolysis Modulation

A key downstream effector enzyme activated by Gq-coupled receptors is Phospholipase C (PLC). wikidoc.orgresearchgate.netcolab.wswikipedia.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikidoc.orgwikipedia.org IP3 then triggers the release of intracellular calcium, while DAG, along with calcium, activates protein kinase C (PKC). wikidoc.org By antagonizing 5-HT2 and alpha-1 adrenergic receptors, this compound inhibits the activation of PLC that would normally occur upon agonist binding. researchgate.netcolab.ws This modulation of PLC activity leads to a reduction in the hydrolysis of PIP2 and consequently dampens the downstream signaling events mediated by DAG and IP3, including the mobilization of intracellular calcium and activation of PKC. wikidoc.orgresearchgate.netcolab.wswikipedia.org Studies have specifically noted this compound's inhibition of serotonin-induced phosphatidylinositol turnover, which is a direct consequence of PLC activation. researchgate.netcolab.ws

Downstream Signaling Molecule Dynamics (e.g., Diacylglycerol, Inositol Triphosphate, Protein Kinase C, Intracellular Calcium Release)

The activation of certain G protein-coupled receptors, including alpha-1 adrenergic receptors and some serotonin receptors like 5-HT2A, can lead to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) by phospholipase C (PLC). This process generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com IP3 typically binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions ([Ca2+]i). nih.govyoutube.com DAG, along with calcium, can then activate protein kinase C (PKC), a family of enzymes involved in phosphorylating various downstream protein targets. youtube.comresearchgate.netpancreapedia.org This cascade of events – IP3-mediated calcium release and DAG/calcium-dependent PKC activation – is a common pathway initiated by agonists at these receptor types. nih.govyoutube.comresearchgate.netnih.gov

While the general mechanisms involving IP3, DAG, PKC, and intracellular calcium release are well-established for receptors that this compound is known to interact with (such as 5-HT2A and alpha-1 adrenergic receptors), specific detailed research findings directly linking this compound's action to the precise dynamics of these downstream molecules (IP3, DAG, PKC activation, and quantitative changes in intracellular calcium release) were not prominently available in the search results. However, given its antagonistic activity at these receptors, this compound would be expected to inhibit or modulate the typical agonist-induced increases in these signaling molecules and subsequent calcium release.

Kinase Pathway Activation (e.g., Rho/Rho Kinase, ERK Pathway)

Receptor activation can also influence various kinase pathways, including the Rho/Rho Kinase (ROCK) pathway and the Extracellular signal-Regulated Kinase (ERK) pathway. The Rho/ROCK pathway is known to play roles in cytoskeletal dynamics, cell migration, and smooth muscle contraction, often downstream of G protein-coupled receptors. mdpi.comsdbonline.orgfrontiersin.org The ERK pathway, a type of Mitogen-Activated Protein Kinase (MAPK) pathway, is involved in processes like cell proliferation, differentiation, and migration, and can be activated by various stimuli, including growth factors and signals downstream of certain receptors. frontiersin.orgmdpi.com There is evidence suggesting cooperation between the Ras-ERK and Rho-Rho kinase pathways in certain cellular processes like cell migration. nih.gov

Specific research detailing this compound's direct effects on the activation status of the Rho/Rho Kinase or ERK pathways was not readily found in the search results. However, given that these pathways can be downstream of receptors targeted by this compound (such as alpha-1 adrenergic receptors or potentially 5-HT2A receptors, which can couple to various signaling cascades), it is plausible that this compound could indirectly influence these pathways by modulating receptor activity. For instance, alpha-1 adrenergic receptors coupled to Gq proteins can initiate cascades that eventually impinge upon Rho and ERK signaling. Similarly, 5-HT2A receptors are known to couple to Gq and can influence downstream pathways. patsnap.comfrontiersin.orgwikipedia.org

Comparative Pharmacodynamics at the Molecular Level

Comparing the molecular pharmacodynamics of this compound with other compounds provides insight into its specific profile of action.

Mechanistic Comparisons with Other Serotonin Receptor Antagonists (e.g., Ketanserin)

This compound is described as a 5-HT2 receptor antagonist. karger.com Ketanserin is also a well-established serotonin receptor antagonist, primarily targeting the 5-HT2A receptor. patsnap.commedrxiv.org Both this compound and Ketanserin have been noted for their ability to inhibit vasoconstriction induced by serotonin. patsnap.commedrxiv.orgresearchgate.net

A key mechanistic comparison lies in their interaction with adrenergic receptors. Ketanserin is known to exhibit activity at alpha-1 adrenergic receptors in addition to its primary 5-HT2A antagonism, contributing to its vasodilatory and antihypertensive effects. patsnap.comresearchgate.net While this compound is also noted to inhibit alpha-1 adrenoceptor-mediated vasoconstriction in vitro, suggesting a similar interaction with adrenergic receptors, the extent and precise nature of its adrenergic activity in comparison to its serotonin receptor antagonism, and how this quantitatively compares to Ketanserin, would require specific head-to-head studies. researchgate.net

Table 1: Mechanistic Comparison: this compound vs. Ketanserin

| Feature | This compound | Ketanserin |

| Primary Serotonin Target | 5-HT2 receptor antagonist karger.com | Primarily 5-HT2A receptor antagonist patsnap.commedrxiv.org |

| Adrenergic Receptor Activity | Inhibits alpha-1 adrenoceptor-mediated vasoconstriction in vitro researchgate.net | Antagonist at alpha-1 adrenergic receptors patsnap.com |

| Effect on Vasoconstriction | Inhibits serotonin-induced vasoconstriction researchgate.net | Inhibits serotonin-induced vasoconstriction patsnap.commedrxiv.org |

Analogous Molecular Interactions with Adrenergic Receptor Modulators

This compound's demonstrated inhibition of alpha-1 adrenoceptor-mediated vasoconstriction places it in a category with other alpha-1 adrenergic receptor modulators, specifically antagonists. frontiersin.orgresearchgate.net Alpha-1 adrenergic receptors are Gq-coupled receptors whose activation by agonists like norepinephrine (B1679862) leads to the PLC-mediated production of IP3 and DAG, subsequent intracellular calcium release, and smooth muscle contraction. frontiersin.orgwikipedia.orgnih.gov Alpha-1 antagonists block the binding of agonists to these receptors, thereby preventing or reducing this signaling cascade and the resulting vasoconstriction. frontiersin.org

While this compound is primarily characterized as a serotonin antagonist, its activity at alpha-1 adrenergic receptors suggests molecular interactions analogous to those of established alpha-1 adrenergic receptor antagonists. These interactions involve binding to the receptor protein, likely at or near the ligand-binding site, in a manner that prevents agonist binding and/or receptor activation. frontiersin.org The structural features of this compound that contribute to both its serotonin and adrenergic receptor interactions would be key to understanding this analogous activity, although detailed structural-activity relationship data specifically for this compound across these receptor classes were not found in the search results.

Table 2: Analogous Molecular Interactions with Alpha-1 Adrenergic Receptor Modulators

| Feature | This compound (at Alpha-1 AR) | Typical Alpha-1 Adrenergic Antagonists |

| Receptor Target | Alpha-1 Adrenergic Receptor researchgate.net | Alpha-1 Adrenergic Receptor Subtypes (α1A, α1B, α1D) frontiersin.org |

| Mechanism of Action | Antagonism (Inhibition of agonist effect) researchgate.net | Antagonism (Blocking agonist binding/activation) frontiersin.org |

| Effect on Downstream Signaling | Expected to inhibit Gq-mediated cascade (IP3, DAG, Ca2+ release) | Inhibits Gq-mediated cascade (IP3, DAG, Ca2+ release) frontiersin.orgnih.gov |

| Cellular Outcome | Inhibition of vasoconstriction researchgate.net | Inhibition of vasoconstriction frontiersin.org |

Preclinical Pharmacological Investigations in Biological Systems

In Vitro Model Systems

In vitro studies provide controlled environments to examine the direct effects of pelanserin on biological components such as receptors, tissues, and cells.

Receptor Binding Assays and Ligand Competition Studies (e.g., [3H]Ketanserin binding)

Receptor binding assays are fundamental in characterizing the affinity and selectivity of a compound for specific receptors. These assays often employ radiolabeled ligands that bind to the receptor of interest. nih.gov The ability of a test compound, such as this compound, to displace the radiolabeled ligand indicates its binding affinity for that receptor. thermofisher.com

Studies have utilized [3H]Ketanserin, a high-affinity 5-HT2A receptor antagonist, as a radioligand to investigate binding to 5-HT2 receptors. wikipedia.orgiiab.menih.gov Ketanserin (B1673593) itself is a selective antagonist of the serotonin (B10506) 5-HT2A, α1-adrenergic, and histamine (B1213489) H1 receptors. wikipedia.orgiiab.me The [3H]Ketanserin binding assay is considered a suitable model for studying vascular serotonin S2 receptor binding sites. researchgate.net this compound has been shown to act as an antagonist of the serotonin 5-HT2 receptor based on binding studies. ncats.io

Isolated Tissue Preparations for Receptor Functionality (e.g., Caudal Artery, Rat Fundus)

Isolated tissue preparations allow for the assessment of receptor functionality and the pharmacological effects of compounds on specific tissues, free from systemic influences. adinstruments.com Tissues such as the caudal artery and rat fundus are commonly used in these studies to evaluate responses mediated by various receptors, including serotonergic and adrenergic receptors. researchgate.netresearchgate.netmdpi.complos.orgnih.gov

The caudal artery is a preparation used to study vasoconstriction mediated by receptors like 5-HT2 and α1-adrenergic receptors. researchgate.netmdpi.complos.orgnih.gov The rat fundus, a part of the stomach, is another tissue utilized to investigate serotonergic activity. researchgate.netresearchgate.net Studies have indicated that S2 receptor binding sites are likely involved in serotonin-induced vasoconstriction, as observed in isolated tissue preparations. researchgate.net this compound has been found to inhibit α1-adrenoceptor-mediated vasoconstriction in vitro. wikipedia.org Research also suggests that this compound can block prejunctional inhibitory mechanisms mediated by serotonin in isolated rat uterine tissue. unam.mx

In Vivo Animal Model Studies

Pharmacological Effects on Cardiovascular Regulation in Animal Models (e.g., Antihypertensive Effects)

This compound has been investigated for its effects on cardiovascular regulation, particularly its potential as an antihypertensive agent, in animal models such as dogs and rats. nih.govnih.govslideshare.net Studies in hypertensive dogs have shown that oral administration of this compound results in a significant antihypertensive effect. nih.govnih.gov This blood pressure decrease was not accompanied by reflex tachycardia. nih.gov

Pharmacokinetic studies in dogs revealed that this compound is absorbed after oral administration, reaching peak plasma levels within a few hours. nih.govnih.gov Repetitive administration in renal hypertensive dogs led to a gradual reduction in blood pressure, reaching a maximum effect over several days. nih.gov The antihypertensive effect observed in these studies suggests that this compound has potential therapeutic usefulness in the treatment of arterial hypertension. nih.govnih.gov

Structure Activity Relationships Sar and Molecular Design Principles

Ligand-Receptor Interaction Dynamics

Understanding how a ligand like pelanserin interacts with its target receptors (5-HT2 and α1-adrenergic receptors) at a molecular level is crucial for deciphering its SAR. This involves identifying key structural elements responsible for binding and selectivity and analyzing the conformational preferences of the molecule during recognition.

Identification of Key Structural Features Dictating Receptor Binding and Selectivity

While specific detailed studies on the SAR of this compound itself are not extensively detailed in the provided search results, information on related compounds, such as ketanserin (B1673593) analogs, which also target 5-HT2 receptors, can offer insights into potential key structural features. Studies on ketanserin analogs have revealed that the 4-fluorobenzoyl portion contributes to 5-HT2 binding, although its contribution is described as small. nih.gov The intact benzoylpiperidine moiety is considered an important feature for binding. nih.gov Ring-opening of the piperidine (B6355638) ring in these analogs reduces affinity. nih.gov The quinazoline-2,4-dione moiety also contributes to binding, though its role appears smaller and can be structurally simplified while retaining 5-HT2 affinity. nih.gov Given this compound's structure containing both a quinazolinedione and a phenylpiperazine group linked by a propyl chain, these findings on related structures suggest that the piperazine (B1678402) and quinazolinedione moieties, as well as the linker region, likely play significant roles in this compound's interaction with its target receptors.

Binding selectivity describes a ligand's preferential binding to one receptor over another, a critical aspect for minimizing off-target effects and potential side effects. wikipedia.org Achieving selectivity is a key goal in molecular design.

Conformational Analysis and Molecular Recognition Mechanisms

Conformational analysis is an essential step in molecular modeling to understand the different spatial arrangements a flexible molecule can adopt due to rotation around single bonds. ijpsr.com These conformations significantly influence a drug's physicochemical properties and biological activity. ijpsr.com Molecular recognition, the process by which molecules bind to specific targets, is heavily influenced by the conformational dynamics of both the ligand and the receptor. plos.orgbohrium.com

Two primary models describe biomolecular recognition: the "lock-and-key" model and the "induced fit" hypothesis. plos.orgbohrium.com More recently, the "conformational selection" model has gained prominence, acknowledging that proteins and ligands exist in ensembles of conformations in dynamic equilibrium. plos.orgbohrium.com Ligand binding can then shift this equilibrium towards a more favorable conformation for binding, potentially followed by induced fit adjustments. bohrium.com The specific mechanism by which this compound recognizes and binds to 5-HT2 and α1-adrenergic receptors would involve the interplay of its accessible conformations and the binding site characteristics of the receptors. Non-bonded interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, play a crucial role in determining the structure and dynamics of flexible molecules and mediating molecular recognition. plos.orguni-halle.de The complementarity of interaction donors and acceptors on the surfaces of this compound and its receptors is the basis for their recognition. uni-halle.de

Computational and Modeling Approaches

Computational methods are increasingly utilized in drug discovery to predict and understand ligand-receptor interactions, complementing experimental SAR studies.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking simulations are in silico techniques used to predict the preferred orientation (pose) and binding affinity of a ligand within a receptor's binding site. cam.ac.ukfrontiersin.orgbiorxiv.orgmdpi.com These simulations help to visualize and understand the potential interactions between the molecule and the target protein, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. plos.orgfrontiersin.org Molecular docking is a pivotal tool in virtual screening to identify potential therapeutic agents and in lead optimization to refine compound structures. mdpi.comaston.ac.uk While specific docking studies for this compound are not available in the provided results, this technique would be applicable to investigate its binding to 5-HT2 and α1-adrenergic receptors, predicting favorable binding poses and estimating binding energies.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a refinement of SAR that builds mathematical models correlating a compound's physicochemical properties or structural descriptors with its biological activity. wikipedia.orgresearchgate.netway2drug.com QSAR models aim to predict the activity of new compounds based on their structures, guiding the design of molecules with improved properties. wikipedia.orgresearchgate.netway2drug.com These models can utilize various descriptors, including molecular geometry, electronic structure, and lipophilicity. researchgate.netfu-berlin.de While general QSAR principles are discussed in the search results wikipedia.orgresearchgate.netway2drug.comhandwiki.orghandwiki.orgjustia.comgoogleapis.com, specific QSAR derivations for this compound or a series of its analogs targeting 5-HT2 or α1-adrenergic receptors are not provided. However, QSAR analysis has been applied to other compound series targeting serotonin (B10506) receptors, showing correlations between activity and properties like lipophilicity. fu-berlin.de Applying QSAR to a dataset of this compound analogs with known receptor affinities could help identify the key molecular properties that govern its potency and selectivity.

In Silico Prediction of Pharmacological Profiles

In silico methods are employed to predict various pharmacological properties of drug candidates, including their potential biological activities and pharmacokinetic profiles, prior to experimental testing. way2drug.combiorxiv.orgnih.govphcogj.compitt.edu Tools like PASS (Prediction of Activity Spectra for Substances) utilize knowledge bases of known structure-activity relationships to estimate the probable biological activity profiles of compounds based on their structures. way2drug.com These predictions can cover a wide range of activities, including pharmacotherapeutic effects, biochemical mechanisms, and potential toxicities. way2drug.com While the search results mention in silico prediction of pharmacokinetic profiles and cytotoxicity for other compounds way2drug.combiorxiv.orgnih.govphcogj.compitt.edu, specific in silico predictions for the full pharmacological profile of this compound are not detailed. However, such computational approaches could be used to predict various aspects of this compound's behavior, including potential off-target activities and absorption, distribution, metabolism, and excretion (ADME) properties, aiding in a more comprehensive understanding of its potential in vivo effects.

Advanced Analytical and Methodological Approaches in Pelanserin Research

Spectroscopic and Biophysical Characterization of Interactions

Understanding the interactions between a drug and the excipients in a formulation is crucial for ensuring the stability, performance, and quality of the final product. Spectroscopic and biophysical techniques provide valuable insights into these interactions.

Studies on Drug-Excipient Interactions in Formulation Development (e.g., FTIR, DSC)

Drug-excipient compatibility studies are a vital part of the preformulation stage in developing new dosage forms. Potential physical and chemical interactions between the active pharmaceutical ingredient (API) and excipients can negatively impact the drug's chemical nature, stability, bioavailability, and ultimately its therapeutic efficacy and safety conicet.gov.arsaspublishers.com. Solid dosage forms are generally less stable than their API components alone conicet.gov.ar.

While there is no universally accepted protocol for assessing drug-excipient interactions, various screening techniques are commonly employed conicet.gov.arjpionline.org. Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are frequently used methods for evaluating the compatibility of an API with commonly used excipients conicet.gov.arsaspublishers.comjpionline.orgresearchgate.net.

FTIR spectroscopy provides information on chemical reactions occurring between the API and the excipient through the assignment of spectral bands conicet.gov.ar. Changes such as the disappearance of an absorption peak, a reduction in peak intensity, or the appearance of new peaks in the FTIR spectrum of a drug-excipient mixture compared to the spectra of the individual components can indicate interactions conicet.gov.arresearchgate.net. This information helps formulators identify chemical groups to avoid in excipients to favor the development of more stable blends conicet.gov.ar.

DSC is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature saspublishers.com. Analysis of thermograms from binary mixtures of the drug and excipients can reveal interactions if there are significant changes in the melting point or other thermal events of the drug peak compared to the pure drug researchgate.net. Studies have concluded that when characteristic peaks of the drug appear in the spectra or thermogram of a physical mixture with excipients at the same wave number or temperature, respectively, it indicates compatibility and no significant interaction saspublishers.comresearchgate.net.

Methodologies for Studying Drug Release Mechanisms (as a Model Compound)

Pelanserin, being a weakly basic experimental drug with a short half-life, has been utilized as a model compound in studies investigating methodologies for achieving prolonged and controlled drug release capes.gov.brcapes.gov.brresearchgate.net. Hydrophilic matrix tablet systems, particularly those based on hydroxypropyl methylcellulose (B11928114) (HPMC), have been explored for this purpose capes.gov.brcapes.gov.brresearchgate.netscielo.org.mxredalyc.org.

Development and Evaluation of Hydrophilic Matrix Tablet Systems (e.g., Hydroxypropyl Methylcellulose (HPMC), Citric Acid, Lactose)

Hydrophilic matrices, especially those made from HPMC, are leading materials for developing oral controlled drug delivery systems due to the potential for controlled manufacturing processes and reproducible release profiles redalyc.org. This compound hydrochloride has been formulated into hydrophilic matrix tablets using HPMC along with excipients like citric acid and lactose (B1674315) to modulate its release capes.gov.brcapes.gov.brresearchgate.netscielo.org.mxredalyc.org.

These tablet systems are typically prepared by mixing the drug with the polymer and other excipients, followed by compression capes.gov.brcapes.gov.brresearchgate.netscielo.org.mx. Wet granulation with water has been a method used for preparing powder mixtures before compression capes.gov.brcapes.gov.brresearchgate.net. Tablets have been obtained by compressing these powders or granules at specified pressures capes.gov.brcapes.gov.brscielo.org.mx.

Dissolution studies are conducted to evaluate the release performance of these matrix tablets. These studies often utilize apparatus like the USP dissolution apparatus II (paddle method) in different dissolution media, such as 0.1 N HCl and phosphate (B84403) buffer pH 7.4, to simulate conditions in the gastrointestinal tract capes.gov.brcapes.gov.brresearchgate.netscielo.org.mx.

Characterization of Release Kinetics and Mechanisms (e.g., Diffusion, Relaxation, Erosion, Anomalous Transport)

Drug release from HPMC matrix tablets involves complex mechanisms, including swelling, diffusion, and erosion rjpbcs.comresearchgate.net. When exposed to aqueous fluids, HPMC forms a gel layer at the matrix periphery, and drug release primarily occurs by diffusion through water-filled pores within this gel layer scielo.org.mxredalyc.org. The release rate is influenced by the porosity and tortuosity of the pore network, which are attributed to the polymer's swellability scielo.org.mxredalyc.org.

The kinetics and mechanisms of drug release from these systems are often characterized using empirical equations like the power law expression, M(t)/M(inf) = k*t^n, where M(t)/M(inf) is the fraction of drug released at time t, k is the kinetic constant, and n is the release exponent indicative of the transport mechanism capes.gov.brcapes.gov.brresearchgate.netscielo.org.mxrjpbcs.com. This model can be applied separately for different dissolution media capes.gov.brcapes.gov.brresearchgate.netscielo.org.mx.

The value of the release exponent 'n' provides insights into the dominant release mechanism rjpbcs.comtaylorandfrancis.com. For slab geometry, n ≤ 0.5 typically indicates Fickian diffusion, where drug diffusion through the matrix is the primary mechanism rjpbcs.comtaylorandfrancis.com. Values between 0.5 and 1.0 suggest non-Fickian or anomalous transport, implying that drug release is controlled by a combination of diffusion and polymer relaxation or erosion scielo.org.mxredalyc.orgrjpbcs.comtaylorandfrancis.com. An exponent of n = 1.0 indicates zero-order release, where the drug release rate is constant over time, often associated with Case-II transport controlled by polymer swelling and relaxation rjpbcs.comtaylorandfrancis.com. Values greater than 1.0 may indicate super Case-II transport, ruled by macromolecular relaxation of polymeric chains rsc.org.

Studies on this compound release from HPMC matrices have shown release mechanisms ranging from diffusion to anomalous transport, with 'n' values typically between 0.5 and 0.8 in 0.1 N HCl scielo.org.mxredalyc.org. The drug transport in these cases depends on both diffusion through water-filled pores and continuous matrix swelling (relaxation/erosion) scielo.org.mxredalyc.org. Matrices obtained by different mixing methods can show varying degrees of dependence on polymer relaxation versus diffusion scielo.org.mxredalyc.org.

Influence of Formulation Factors (e.g., Excipient Concentration, Mixing Methods) on Release Profiles

Formulation factors, such as the type and concentration of excipients and the mixing method used during preparation, significantly influence the release profiles of this compound from hydrophilic matrix tablets capes.gov.brcapes.gov.brresearchgate.netscielo.org.mxredalyc.orgresearchgate.net.

Excipient Concentration:

The concentration of excipients like citric acid and lactose has been shown to modify the release process of this compound from HPMC matrices capes.gov.brcapes.gov.brresearchgate.netscielo.org.mxredalyc.org.

Increasing the content of citric acid in HPMC matrices has been observed to decrease the ability to sustain drug release scielo.org.mxredalyc.org. Studies have shown that as citric acid content increased from 20 to 120 mg per tablet (with constant drug and polymer content), the kinetics constant (k) of this compound release in 0.1 N HCl increased scielo.org.mxredalyc.org. A linear relationship has been reported between the cube of the citric acid content and the release or kinetics constant scielo.org.mxredalyc.org. Increasing citric acid concentrations have also been associated with a trend favoring the diffusion mechanism in the coupled diffusion/relaxation release process capes.gov.brresearchgate.net. Higher HPMC proportions generally lead to slower dissolution rates capes.gov.brresearchgate.net. Citric acid can compensate for the decreased solubility of this compound at pH 7.4 capes.gov.brresearchgate.net.

Similarly, admixed lactose has been found to influence this compound release capes.gov.br. Increasing lactose concentrations have resulted in higher kinetic constants and a linear trend favoring the diffusion mechanism in the diffusion/relaxation process capes.gov.br. High lactose concentrations also compensated for the decreased solubility of this compound at pH 7.4 capes.gov.br. A double proportion of HPMC led to slower release rates with a more gradual lactose release, potentially including some erosion capes.gov.br.

Here is a table summarizing the influence of citric acid concentration on the kinetics constant (k) for this compound release from HPMC matrices (100 mg/tablet) obtained by tumbling mixing in HCl 0.1 N, based on reported findings:

| Citric Acid Content (mg/tablet) | Kinetics Constant (k) |

| 20 | 0.139 |

| 120 | 0.235 |

*Data derived from search results scielo.org.mxredalyc.org.

Mixing Methods:

The method used to mix the components during tablet preparation can also impact the sustained release profile of this compound from HPMC matrices scielo.org.mxredalyc.org. Different mixing methods, such as tumbling mixing, mortar mixing, and wet granulation, have been investigated scielo.org.mxredalyc.org.

Studies have shown that matrices obtained by wet granulation can exhibit greater release constants (k) and higher 'n' values compared to those obtained by dry mixing (tumbling mixing) redalyc.org. This suggests a greater tendency towards a relaxation/erosion release mechanism in tablets prepared by wet granulation redalyc.org. The differences observed have been attributed to changes in the distribution of excipients like citric acid resulting from the different mixing processes redalyc.org.

For matrices containing 100 mg HPMC per tablet dissolving in HCl 0.1N, the 'n' values indicating the release mechanism ranged from diffusion to anomalous transport (between 0.5 and 0.8) scielo.org.mxredalyc.org. The anomalous transport shown by this compound from HPMC matrices obtained by tumbling mixing (n average = 0.605) was nearer to drug diffusion than that from matrices obtained by mortar mixing (n average = 0.658) and wet granulation (n average = 0.736) scielo.org.mxredalyc.org. This indicates that matrices obtained by mortar mixing and tumbling mixing show drug release less dependent on polymer relaxation and closer to diffusion, while matrices obtained by granulation show a more balanced dependence on drug diffusion and polymer relaxation scielo.org.mx. These results can be attributed to differences in the coherence of the matrix formed by the different methods scielo.org.mx. Similar trends in release mechanisms related to mixing methods were observed for matrices with higher HPMC content (200 mg/tablet) scielo.org.mx.

Here is a table comparing the average release exponent (n) for this compound release from HPMC matrices (100 mg/tablet) prepared by different mixing methods in HCl 0.1 N:

| Mixing Method | Average Release Exponent (n) |

| Tumbling Mixing | 0.605 |

| Mortar Mixing | 0.658 |

| Wet Granulation | 0.736 |

*Data derived from search results scielo.org.mxredalyc.org.

Traditionally, wet granulation has been preferred in industrial production for hydrophilic sustained release matrix tablets to ensure good content uniformity and avoid powder flow issues, although some studies have suggested that the fabrication technique might not significantly affect release profiles in all cases scielo.org.mxredalyc.org.

Theoretical and Investigative Implications for Biological Systems

Contribution to Serotonergic and Adrenergic System Understanding in Experimental Pharmacology

Pelanserin's antagonistic activity at 5-HT2 and α1-adrenergic receptors has made it a valuable tool in experimental pharmacology for dissecting the roles of these receptor systems. wikipedia.orgiiab.me Studies have utilized this compound to investigate the involvement of 5-HT2 receptors in various physiological processes. nih.gov For instance, research has explored the impact of 5-HT2 receptor antagonists like this compound on arterial hypertension and thromboembolism in experimental models, suggesting a role for serotonin (B10506) in these conditions. nih.gov

Furthermore, this compound's α1-adrenoceptor blocking properties have been demonstrated in in vitro studies using arterial tissues from both normotensive and spontaneously hypertensive rats. nih.gov this compound competitively antagonized contractions induced by selective α1-adrenoceptor agonists such as methoxamine (B1676408) in various arteries, including carotid, aorta, mesenteric, and caudal arteries. nih.gov The observed pA2 values for this compound against the α1-adrenoceptor agonist in these tissues ranged from 7.67 to 8.11, supporting its α1-adrenoceptor blocking activity. nih.gov This dual antagonism contributes to the understanding of the interplay between serotonergic and adrenergic systems in regulating physiological functions. iiab.menih.gov

Modulation of Vasomotor Tone and Cardiovascular Physiology in Research Models

Investigations in research models have explored this compound's effects on vasomotor tone and cardiovascular physiology, primarily due to its antagonistic actions on α1-adrenergic and 5-HT2 receptors, both of which are involved in regulating vascular smooth muscle contraction. iiab.menih.govnih.gov Studies have shown that this compound can inhibit α1-adrenoceptor-mediated vasoconstriction in isolated arteries. nih.gov This effect is considered a potential contributor to its observed blood pressure lowering effects in animal models. nih.gov

In hypertensive dog models, oral administration of this compound has resulted in a significant antihypertensive effect without inducing tachycardia. nih.gov While this compound plasma levels did not show a direct correlation with the antihypertensive effect in this study, the findings suggested that mechanisms beyond just peripheral action might be involved, potentially including central nervous system effects. nih.gov Experimental models of thromboembolism have also indicated that this compound, along with other 5-HT2 antagonists like ketanserin (B1673593), can attenuate hemodynamic manifestations, suggesting a role of serotonin in this phenomenon. nih.gov

Role as a Reference Compound in Receptor Pharmacology and Ligand Binding Studies

This compound has served as a reference compound in various receptor pharmacology and ligand binding studies aimed at characterizing receptor subtypes and evaluating the binding affinities of other compounds. wikipedia.orgnih.govuni.lunih.govglobalauthorid.comcapes.gov.br Its known activity as a potent antagonist at 5-HT2 and α1-adrenergic receptors makes it a useful standard for comparison when investigating novel ligands targeting these receptors. iiab.menih.gov

Ligand binding assays are fundamental techniques in receptor pharmacology used to study the interaction between a ligand and a receptor, providing insights into binding affinity and kinetics. revvity.comgiffordbioscience.com These assays often involve the use of radiolabeled ligands to measure specific binding to receptors in cell membranes or whole cells. revvity.com this compound's established binding profile at 5-HT2 and α1-adrenergic receptors allows researchers to use it as a reference to validate assay systems and to compare the potency and selectivity of new compounds. nih.gov For example, in studies investigating α1-adrenoceptor antagonists, the activity of novel agents can be compared to that of this compound using competitive binding assays or functional studies measuring the inhibition of agonist-induced responses. nih.gov

Applications in Drug Formulation Science as a Model Weakly Basic Compound

This compound has been utilized in drug formulation science as a model compound, particularly for studying the challenges associated with formulating weakly basic drugs. capes.gov.brresearchgate.netnih.gov Weakly basic drugs often exhibit pH-dependent solubility, with decreased solubility at higher pH values, which can lead to issues with dissolution and absorption from oral dosage forms as they pass through the varying pH environments of the gastrointestinal tract. researchgate.nettandfonline.comnih.gov

Research using this compound as a model has investigated strategies to achieve pH-independent drug release from formulations. capes.gov.brresearchgate.netnih.gov For instance, studies have explored the incorporation of organic acids, such as citric acid, into matrix tablets containing this compound and hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC). capes.gov.brnih.gov These studies have shown that the presence of citric acid can help to create an acidic microenvironment within the matrix, thereby improving the solubility and dissolution rate of this compound at higher pH values. capes.gov.brnih.gov Data from these studies can help inform the development of extended-release formulations for other weakly basic compounds. capes.gov.brresearchgate.netnih.govtandfonline.comnih.gov

Data from dissolution studies using this compound hydrochloride in HPMC matrix tablets with varying concentrations of HPMC and citric acid illustrate the impact of formulation parameters on drug release. capes.gov.brnih.gov

| Formulation Component | HPMC Concentration (mg/tab) | Citric Acid Concentration | Experimental 8h this compound Dissolution (%) |

| HPMC Matrix Tablet | 100 | Low | 65-99 |

| HPMC Matrix Tablet | 200 | Low | 57-73 |

| HPMC Matrix Tablet with Acid | 100 | Increasing | Increased dissolution at pH 7.4 |

| HPMC Matrix Tablet with Acid | 200 | Increasing | Increased dissolution at pH 7.4 |

Note: The exact concentrations of citric acid and corresponding dissolution percentages for the "increasing" categories were not precisely quantified in the provided text snippets, but the trend of improved dissolution at higher pH with increasing acid concentration was indicated. capes.gov.brnih.gov

These studies highlight the utility of this compound as a model to understand and overcome formulation challenges for weakly basic active pharmaceutical ingredients. capes.gov.brresearchgate.netnih.govtandfonline.com

Future Directions and Emerging Research Avenues for Pelanserin

Exploration of Undiscovered Receptor Subtype Interactions and Polypharmacology

While Pelanserin's activity at 5-HT2 and α1-adrenergic receptors is established, future research could delve into potential interactions with other receptor subtypes. wikipedia.orgiiab.me Polypharmacology, the ability of a single drug to interact with multiple targets, is a significant area of modern drug discovery, as it can lead to more complex and potentially beneficial therapeutic effects. nih.gov Understanding if this compound exhibits polypharmacological properties beyond its known targets could reveal new therapeutic possibilities or provide insights into its existing pharmacological profile. Exploring interactions with other G protein-coupled receptors (GPCRs), given that 5-HT and adrenergic receptors are GPCRs, could be a fruitful area. nih.govopenaccessjournals.com Investigating potential interactions with other serotonin (B10506) receptor subtypes (beyond 5-HT2) or other adrenergic receptor subtypes (beyond α1) could provide a more complete picture of this compound's receptor binding profile. nih.gov

Advanced Computational Modeling for Deeper Mechanism Elucidation and Analog Design

Development of Novel Preclinical Research Tools and Chemical Probes Utilizing this compound's Properties

This compound's known activity as an antagonist for 5-HT2 and α1-adrenergic receptors makes it a valuable starting point for developing preclinical research tools and chemical probes. wikipedia.orgiiab.meopentargets.org Chemical probes are selective small molecules used to perturb protein function in biological systems, aiding in the understanding of protein roles in health and disease. opentargets.orgnih.govfrontiersin.org By modifying this compound's structure, researchers could create highly selective probes for specific 5-HT2 or α1-adrenergic receptor subtypes, allowing for more precise investigation of their individual functions in complex biological pathways. opentargets.orgchemicalprobes.org These probes could incorporate reporter groups (e.g., fluorescent tags) or reactive groups to enable visualization or covalent labeling of the target receptors in cells or tissues. frontiersin.org Such tools would be invaluable for studying receptor distribution, internalization, signaling pathways, and the effects of receptor modulation in various physiological and pathological contexts. nih.govresearchgate.net

Broader Application as a Model Compound in Pharmaceutical Engineering and Controlled Release Technologies

This compound, particularly in its salt form, has been explored as a model compound in studies related to pharmaceutical engineering and controlled release formulations due to its properties, such as pH-dependent solubility. researchgate.netcapes.gov.brscielo.org.mx Weakly basic drugs often exhibit reduced solubility at higher pH levels, posing challenges for achieving consistent and sustained release from oral dosage forms in the varying pH environment of the gastrointestinal tract. researchgate.net Research using this compound hydrochloride has investigated the influence of excipients like hydroxypropyl methylcellulose (B11928114) (HPMC) and citric acid on its release profile from matrix tablets. capes.gov.brscielo.org.mx These studies demonstrate how formulation strategies, such as the inclusion of pH modifiers or the method of mixing ingredients, can modulate the dissolution rate and mechanism (e.g., diffusion/relaxation) of this compound. capes.gov.brscielo.org.mx Continued research utilizing this compound as a model could contribute to the development of improved controlled release technologies for other weakly basic drugs, addressing challenges related to solubility and ensuring more consistent drug delivery. researchgate.netgoogle.com

Interactive Data Table Example (based on search result scielo.org.mx):

| Formulation Method | HPMC Content (mg/tablet) | Citric Acid Content (mg/tablet) | Release Constant (k) | Release Exponent (n) |

| Wet Granulation | 100 | Variable | Higher values | Higher values (closer to 0.89 for relaxation/erosion) |

| Dry Mixing (Tumbling) | 100 | Variable | Lower values | Lower values (closer to 0.45 for diffusion) |

Note: The exact numerical values for k and n depend on the specific citric acid concentration and are presented here to illustrate the trend described in the source scielo.org.mx. The release exponent 'n' provides insight into the drug release mechanism, with values around 0.45 often indicating diffusion-controlled release and values approaching 0.89 suggesting a relaxation/erosion-controlled mechanism in cylindrical matrices. scielo.org.mx

Q & A

Q. What are the established synthetic routes for Pelanserin, and what methodological considerations are critical for reproducibility?

The primary synthetic route involves a Pd(II)-catalyzed [4+1+1] cycloaddition of ortho-aminobenzoic acid, CO, and a piperazine-derived amine (e.g., 3-(4-phenylpiperazin-1-yl)propyl-1-amine), yielding this compound at 47% efficiency . Key reproducibility factors include:

- Catalyst optimization : Testing Pd(II) ligand systems to enhance reaction efficiency.

- Reaction conditions : Precise control of CO pressure, temperature (e.g., 80–100°C), and solvent polarity.

- Characterization : Full spectral data (NMR, HRMS) and elemental analysis for new intermediates, as per IUPAC guidelines .

Q. Which characterization techniques are essential for verifying this compound’s structural identity and purity in academic research?

- Spectroscopic validation : H/C NMR for functional group analysis, HRMS for molecular weight confirmation.

- Chromatographic methods : HPLC purity assessments (>95%) with retention time comparisons against standards.

- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) ratios to confirm stoichiometry .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

- Target selection : Prioritize receptors implicated in hypertension (e.g., α-adrenergic receptors) based on this compound’s known mechanism.

- Dose-response curves : Use logarithmic concentrations (e.g., 1 nM–100 µM) to calculate IC/EC values.

- Controls : Include positive controls (e.g., prazosin) and vehicle-only baselines to validate assay specificity .

Advanced Research Questions

Q. What experimental strategies can address the low yield (47%) in this compound’s current synthetic methodologies?

- Reaction engineering : Screen alternative catalysts (e.g., Ru or Rh complexes) or additives (e.g., Lewis acids) to improve CO insertion efficiency.

- Kinetic studies : Monitor intermediate formation via in-situ FTIR or GC-MS to identify rate-limiting steps.

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent, stoichiometry) .

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).

- Meta-analysis : Systematically compare data from preclinical models (e.g., spontaneous hypertensive rats vs. normotensive controls) to isolate confounding variables .

Q. What advanced mechanistic studies are recommended to elucidate this compound’s off-target effects?

- Isotopic labeling : Use C-labeled this compound to track metabolic pathways in hepatic microsomes.

- Proteomic profiling : Apply affinity pulldown assays coupled with LC-MS/MS to identify unintended protein interactions.

- Computational modeling : Perform molecular docking simulations against off-target receptors (e.g., serotonin receptors) .

Q. How should researchers design translational studies to bridge in vitro and in vivo findings for this compound?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.

- Toxicity screening : Conduct OECD-compliant acute/chronic toxicity assays (e.g., liver enzyme markers, histopathology).

- Dose extrapolation : Use allometric scaling to estimate human-equivalent doses .

Methodological Best Practices

Q. What frameworks ensure rigor when formulating research questions about this compound’s mechanisms?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound modulate vascular smooth muscle calcium influx via non-adrenergic pathways?” .

- PICO framework : Define Population (e.g., hypertensive models), Intervention (this compound dosage), Comparison (existing antihypertensives), and Outcomes (blood pressure reduction) .

Q. How can researchers enhance reproducibility in this compound-related studies?

- Detailed protocols : Document reaction conditions (e.g., CO pressure in bar), instrument calibration data, and statistical thresholds (e.g., p < 0.01).

- Data transparency : Deposit raw spectra, chromatograms, and negative results in repositories like Zenodo .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.